1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea
Description
Chemical Structure:
The compound 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea features a urea core (-NH-C(=O)-NH-) bridging two aromatic groups:
- Arylboronic ester moiety: A 2-fluoro-4-substituted phenyl ring with a tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the para position.
- Isopropyl substituent: A branched alkyl group (propan-2-yl) attached to the urea nitrogen, contributing to lipophilicity and steric bulk .
Isocyanate formation: Reaction of aryl amines with triphosgene or carbonyldiimidazole (CDI) to generate an aryl isocyanate intermediate .
Urea formation: Nucleophilic attack by 4-methoxyaniline or isopropylamine on the isocyanate, yielding the urea linkage .
Applications:
Boronic ester-containing ureas are widely explored as proteasome inhibitors, kinase modulators, and intermediates in Suzuki-Miyaura cross-coupling reactions for drug discovery .
Properties
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O3/c1-10(2)19-14(21)20-13-8-7-11(9-12(13)18)17-22-15(3,4)16(5,6)23-17/h7-10H,1-6H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFIEKQNLCYQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea typically involves a multi-step process. One common method includes the following steps:
Formation of the boronic ester: This step involves the reaction of a fluorinated aromatic compound with a boronic acid derivative, such as pinacolborane, under palladium-catalyzed conditions.
Urea formation: The boronic ester is then reacted with an isocyanate derivative to form the urea moiety.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Substitution reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation reactions: The boronic ester can be oxidized to form the corresponding phenol derivative.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea has several scientific research applications:
Organic synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicinal chemistry: The compound’s boronic ester group is of interest for the development of enzyme inhibitors, particularly proteasome inhibitors used in cancer therapy.
Material science: It can be used in the development of new materials with unique electronic properties due to the presence of the boronic ester group.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with hydroxyl groups in enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Boronic Ester Ureas
*Calculated based on C17H24BFN2O3.
Key Comparative Insights:
Substituent Effects: Fluorine: The ortho-fluoro group in the target compound and increases electron-withdrawing effects, stabilizing the boronic ester against hydrolysis compared to non-fluorinated analogs . Alkyl Groups: The isopropyl group in the target compound enhances lipophilicity (logP ~2.8) vs. Methoxy Groups: In , the methoxy substituent improves aqueous solubility (cLogP ~2.1) but may reduce metabolic stability due to demethylation risks.
Synthetic Efficiency :
- Yields for tert-butyl-substituted analogs (e.g., ) exceed 100% due to crystallization-induced purification, whereas methoxy derivatives () require chromatographic purification.
Biological Relevance: The bis-boronic ester compound demonstrates utility in dual-targeting strategies, while monosubstituted analogs (e.g., ) are preferred for single-site inhibition.
Research Findings and Data
Table 2: Physicochemical and Spectroscopic Data
*Predicted based on analogous ureas.
Stability and Reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
